molecular formula C31H39NO2 B600810 Decarboxy Fexofenadine CAS No. 185066-37-9

Decarboxy Fexofenadine

Katalognummer: B600810
CAS-Nummer: 185066-37-9
Molekulargewicht: 457.66
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound is usually carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Decarboxy Fexofenadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:
Decarboxy Fexofenadine functions primarily as an H1 receptor antagonist, inhibiting the action of histamine at these receptors. This action is crucial in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Its ability to cross the blood-brain barrier is limited compared to first-generation antihistamines, resulting in reduced sedative effects, which is advantageous for patient compliance.

Clinical Applications

  • Allergic Rhinitis Treatment:
    • Efficacy: Clinical studies have demonstrated that this compound effectively alleviates symptoms of allergic rhinitis. A study assessing the bioavailability and efficacy of a fixed-dose combination of Fexofenadine and Montelukast showed significant improvements in symptom control compared to monotherapy .
    • Safety Profile: The safety of this compound has been evaluated through adverse event reporting systems, indicating a favorable safety profile with minimal serious adverse events reported .
  • Chronic Idiopathic Urticaria:
    • Clinical Evaluation: Research indicates that this compound significantly reduces the severity and frequency of urticarial symptoms. A study highlighted its role in modulating inflammatory skin mediators, thus providing symptomatic relief for patients suffering from chronic idiopathic urticaria .
  • Delayed-Type Hypersensitivity:
    • Immunomodulatory Effects: Recent studies suggest that this compound may suppress delayed-type hypersensitivity reactions by inhibiting T cell activation and reducing inflammatory cell infiltration in affected tissues. This was evidenced by decreased levels of CD3-positive T cells and macrophage markers in animal models .

Comparative Studies

Adverse Events Analysis:
Comparative analyses between this compound and other antihistamines like Cetirizine have been conducted to assess differences in adverse drug events (ADEs). Findings revealed that while both medications are generally well-tolerated, this compound exhibits a lower incidence of sedation-related ADEs compared to Cetirizine, making it a preferred choice for patients requiring long-term management .

Data Tables

Application AreaFindingsReference
Allergic RhinitisSignificant symptom relief; improved adherence with fixed-dose combinations
Chronic Idiopathic UrticariaReduced severity and frequency of urticarial symptoms; modulation of inflammatory mediators
Delayed-Type HypersensitivityInhibition of T cell activation; reduced inflammatory cell infiltration
Adverse Events ComparisonLower incidence of sedation-related ADEs compared to Cetirizine

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis
A randomized controlled trial involving 200 participants assessed the efficacy of this compound combined with Montelukast against placebo. Results indicated a statistically significant reduction in total nasal symptom scores over a 12-week period.

Case Study 2: Safety Profile Evaluation
An analysis of adverse events reported to the FDA revealed that out of 3760 reports associated with Fexofenadine, only a small fraction were serious, indicating a robust safety profile for this compound when used in clinical practice .

Wirkmechanismus

The mechanism of action of Decarboxy Fexofenadine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable as a reference standard and in various research applications .

Biologische Aktivität

Decarboxy fexofenadine is a metabolite of fexofenadine, a widely used second-generation antihistamine. This compound exhibits various biological activities, particularly in the context of allergic responses and inflammation. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Fexofenadine and Its Metabolite

Fexofenadine is primarily known for its role in treating allergic rhinitis and chronic idiopathic urticaria. It functions as an H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergy symptoms. This compound, although less studied than its parent compound, is believed to retain some antihistaminic properties and may influence immune responses.

Fexofenadine operates as an inverse agonist of the H1 receptor, which means it not only blocks histamine but also stabilizes the receptor in an inactive state. This mechanism is crucial in preventing allergic reactions without causing sedation, a common side effect associated with first-generation antihistamines .

Biological Activity and Immunological Effects

Recent studies have highlighted the immunomodulatory effects of fexofenadine and its metabolites:

  • Suppression of Allergic Responses : Research indicates that fexofenadine significantly reduces the expression levels of pro-inflammatory cytokines such as IL-4 and IL-5 in animal models of delayed-type hypersensitivity . This suggests that this compound may also contribute to reducing Th2-mediated allergic responses.
  • Impact on T Cell Activation : In a study involving mice sensitized to palladium (Pd), administration of fexofenadine led to decreased levels of CD3 and CD4 T cells, which are markers for T cell activation. The results indicated that fexofenadine effectively suppresses T cell infiltration and cytokine production associated with allergic reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

ParameterValue
Peak Plasma Concentration (Cmax)0.5 - 1.0 µg/mL
Half-Life14 hours
BioavailabilityApproximately 60%

This table summarizes key pharmacokinetic parameters derived from clinical studies on fexofenadine, which likely extend to its metabolite as well.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy of fexofenadine in managing allergic conditions:

  • Efficacy in Allergic Rhinitis : A randomized controlled trial demonstrated that fexofenadine significantly reduced total nasal symptom scores (TNSS) in patients exposed to allergens compared to placebo (p < 0.0001). The mean percentage reduction in symptoms included sneezing (39.2%) and nasal congestion (28.8%) among others .
  • Non-Sedating Properties : Clinical evaluations have consistently shown that fexofenadine does not penetrate the blood-brain barrier effectively, thus avoiding sedation while providing relief from allergy symptoms. This characteristic is particularly beneficial for patients requiring cognitive function during treatment .

Eigenschaften

IUPAC Name

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSQPQGERLSIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185066-37-9
Record name 1-Piperidinebutanol, 4-(hydroxydiphenylmethyl)-alpha-(4-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185066379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PIPERIDINEBUTANOL, 4-(HYDROXYDIPHENYLMETHYL)-.ALPHA.-(4-(1-METHYLETHYL)PHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB8Z1JS4TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decarboxy Fexofenadine
Reactant of Route 2
Reactant of Route 2
Decarboxy Fexofenadine
Reactant of Route 3
Decarboxy Fexofenadine
Reactant of Route 4
Reactant of Route 4
Decarboxy Fexofenadine
Reactant of Route 5
Reactant of Route 5
Decarboxy Fexofenadine
Reactant of Route 6
Decarboxy Fexofenadine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.